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Compound of Interest

Compound Name: 4-Bromostilbene

Cat. No.: B3021666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 4-
Bromostilbene, a halogenated derivative of the stilbene core. While a complete, publicly

available crystal structure determination for 4-Bromostilbene is not available in the searched

literature, this document presents a detailed analysis of the closely related compound, (E)-4-

Bromo-4'-(dimethylamino)stilbene, to serve as a valuable reference. The guide details the

synthesis, experimental protocols for crystallization, and an in-depth look at the crystallographic

parameters, offering insights into the molecular geometry and packing of this class of

compounds.

Introduction to 4-Bromostilbene
4-Bromostilbene, with the chemical formula C14H11Br, is a derivative of stilbene, a

diarylethene consisting of a central ethene double bond flanked by two phenyl groups.[1] The

presence of the bromine atom on one of the phenyl rings significantly influences its electronic

properties and potential for further functionalization, making it a compound of interest in

materials science and as a precursor in the synthesis of more complex molecules. It typically

appears as a white to off-white crystalline solid.[2]

Synthesis and Crystallization
The synthesis of 4-Bromostilbene and its derivatives can be achieved through various

established organic reactions. A common and effective method is the Wittig reaction, which
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involves the reaction of a phosphorus ylide with an aldehyde or ketone.

General Synthesis of 4-Bromostilbene Derivatives
A prevalent method for synthesizing 4-bromostilbene derivatives is the Wittig reaction, which

involves the reaction of a phosphonium salt with a carbonyl compound in the presence of a

base.[3]

4-Bromobenzyltriphenylphosphonium bromide +
 4-Substituted Benzaldehyde

Wittig ReactionBase
(e.g., n-BuLi, NaH, KOtBu)

Solvent
(e.g., THF, DMF)

(E/Z)-4-Bromostilbene Derivative Purification
(e.g., Column Chromatography)

Single Crystal Growth
(Slow Evaporation) X-ray Diffraction Analysis

Click to download full resolution via product page

A generalized workflow for the synthesis and crystallographic analysis of 4-bromostilbene
derivatives.

Experimental Protocol: Synthesis of (E)-4-Bromo-4'-
(dimethylamino)stilbene
The synthesis of (E)-4-Bromo-4'-(dimethylamino)stilbene provides a concrete example of the

Wittig reaction methodology.[3]

Materials:

4-Bromobenzyltriphenylphosphonium bromide

4-(Dimethylamino)benzaldehyde
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Potassium tert-butoxide

Tetrahydrofuran (THF)

Argon or Nitrogen atmosphere

Procedure:

A solution of 4-bromobenzyltriphenylphosphonium bromide and 4-

(dimethylamino)benzaldehyde in THF is prepared in a round-bottom flask under an inert

atmosphere.

The mixture is cooled to 0 °C in an ice bath.

Potassium tert-butoxide is added portion-wise to the stirred solution.

The reaction is allowed to warm to room temperature and stirred for several hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched with water and the product is extracted with an

organic solvent (e.g., ethyl acetate).

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is

removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield the pure (E)-4-

Bromo-4'-(dimethylamino)stilbene.

Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown using the slow

evaporation method. The purified compound is dissolved in a suitable solvent or solvent

mixture (e.g., chloroform, ethanol, or ethyl acetate/hexane) to form a saturated or near-

saturated solution. The container is then loosely covered to allow for the slow evaporation of

the solvent over several days to weeks, leading to the formation of well-defined crystals.
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Crystal Structure of (E)-4-Bromo-4'-
(dimethylamino)stilbene
As a proxy for 4-Bromostilbene, the crystal structure of (E)-4-Bromo-4'-

(dimethylamino)stilbene offers valuable insights into the molecular conformation and packing of

this class of compounds. The data presented here is based on its single-crystal X-ray

diffraction study.[4]

Crystallographic Data
The following table summarizes the key crystallographic data for (E)-4-Bromo-4'-

(dimethylamino)stilbene.
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Parameter Value

Chemical Formula C16H16BrN

Formula Weight 302.21

Crystal System Monoclinic

Space Group P21/c

a (Å) 15.893 (3)

b (Å) 6.0950 (12)

c (Å) 14.804 (3)

α (°) 90

β (°) 95.33 (3)

γ (°) 90

Volume (Å³) 1428.1 (5)

Z 4

Density (calculated) (g/cm³) 1.405

Absorption Coefficient (mm⁻¹) 2.993

F(000) 624

Crystal Size (mm³) 0.30 x 0.20 x 0.10

Temperature (K) 293(2)

Radiation Mo Kα (λ = 0.71073 Å)

Reflections Collected 2498

Independent Reflections 2498

R(int) 0.0000

Final R indices [I>2σ(I)] R1 = 0.0485, wR2 = 0.1206

R indices (all data) R1 = 0.0612, wR2 = 0.1287
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Data sourced from a study on 4-Bromo-4′-(dimethylamino)stilbene.[4]

Molecular Geometry
The molecular structure of (E)-4-Bromo-4'-(dimethylamino)stilbene reveals a non-planar

conformation. The dihedral angle between the two phenyl rings is a critical parameter that

influences the extent of π-conjugation across the molecule.

Selected Bond
Lengths (Å)

Selected Bond
Angles (°)

Br(1)-C(1) 1.905(4) C(2)-C(1)-C(6) 119.2(4)

N(1)-C(14) 1.365(5) C(1)-C(2)-C(3) 120.6(4)

C(7)-C(8) 1.332(5) C(7)-C(8)-C(9) 126.8(4)

C(1)-C(6) 1.382(6) C(14)-N(1)-C(15) 121.2(4)

C(15)-N(1) 1.450(5) C(14)-N(1)-C(16) 121.3(4)

Data sourced from a study on 4-Bromo-4′-(dimethylamino)stilbene.[4]

The central ethylene bridge largely maintains a planar E-configuration. The phenyl rings,

however, are twisted out of the plane of the double bond to minimize steric hindrance.

Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular

interactions. In the case of (E)-4-Bromo-4'-(dimethylamino)stilbene, the crystal packing is

primarily influenced by van der Waals forces. The absence of strong hydrogen bond donors

means that weaker interactions play a crucial role in the overall crystal architecture. The

molecules pack in a herringbone-like fashion, a common motif for aromatic compounds, to

maximize attractive forces and minimize repulsive interactions.

Conclusion
While the complete crystal structure of 4-Bromostilbene remains to be fully detailed in

accessible literature, the analysis of its close derivative, (E)-4-Bromo-4'-
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(dimethylamino)stilbene, provides significant insights into the structural chemistry of this class

of compounds. The provided synthesis and crystallization protocols offer a practical guide for

researchers working with these molecules. The detailed crystallographic data underscores the

importance of single-crystal X-ray diffraction in elucidating the precise three-dimensional

arrangement of atoms, which is fundamental to understanding the structure-property

relationships in the solid state. This knowledge is critical for the rational design of new materials

and active pharmaceutical ingredients. Further research to determine the crystal structure of

the parent 4-Bromostilbene would be a valuable contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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